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molecular formula C11H16N2O B2673891 2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide CAS No. 86847-77-0

2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide

Cat. No. B2673891
M. Wt: 192.262
InChI Key: GMKUFMYZJOPWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969386B2

Procedure details

To a solution of 4-methylpyridin-2-amine (25.0 g, 0.230 mol) and Et3N (35.0 g, 0.350 mmol) in CH2Cl2 (200 ml) was added pivaloyl chloride (33.1 g, 0.270 mol) drop-wise. The mixture was stirred for 4 h under N2 atmosphere. The reaction mixture was quenched with water and was extracted with ethyl acetate (200 mL×3). The combined organic extracts were dried over anhydrous Na2SO4, evaporated under vacuum and purified by chromatography on silica gel (20% ethyl acetate in petroleum ether) to afford N-(4-methylpyridin-2-yl)pivalamide (36.2 g, 82%). 1H NMR (CDCl3, 300 MHz) δ 8.09-8.08 (m, 2H), 8.00 (br s, 1H), 6.83 (dd, J=4.8, 0.6 Hz, 1H), 2.33 (s, 3H), 1.30 (s, 9H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.CCN(CC)CC.[C:16](Cl)(=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18]>C(Cl)Cl>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:16](=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18])[CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=CC(=NC=C1)N
Name
Quantity
35 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
33.1 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 h under N2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (200 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (20% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC(=NC=C1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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